molecular formula C13H16N2OS B12911526 3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole CAS No. 94087-35-1

3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole

Cat. No.: B12911526
CAS No.: 94087-35-1
M. Wt: 248.35 g/mol
InChI Key: HREWNDJVZGCYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole is a benzisothiazole derivative featuring a pyrrolidine-containing ethoxy side chain that enhances its bioactive potential. This compound is of significant interest in neuroscience and pharmaceutical research, particularly for investigating novel central nervous system (CNS) targets, as structurally similar benzisothiazole and pyrrolidine derivatives have demonstrated psychotropic activity in scientific literature . The molecular architecture combines a planar benzisothiazole scaffold, which frequently appears in neurologically active compounds, with a flexible pyrrolidine side chain that may influence blood-brain barrier penetration and receptor binding affinity . Researchers utilize this chemical probe to study potential interactions with dopaminergic and serotonergic systems, as well as nicotinic acetylcholine receptors given the established research applications of related heterocyclic compounds . The compound's mechanism of action appears to involve complex receptor interactions where the pyrrolidine moiety may contribute to affinity for various neurotransmitter receptors, while the benzisothiazole core potentially influences electronic properties and molecular recognition . Current investigative applications include target identification for psychiatric conditions , neuropharmacology studies focusing on receptor modulation , and structure-activity relationship (SAR) investigations to optimize heterocyclic scaffolds for research purposes . This product is provided exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this compound using appropriate safety protocols and consult the material safety data sheet prior to use.

Properties

CAS No.

94087-35-1

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)-1,2-benzothiazole

InChI

InChI=1S/C13H16N2OS/c1-2-6-12-11(5-1)13(14-17-12)16-10-9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-10H2

InChI Key

HREWNDJVZGCYKC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=NSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthesis of 1,2-Benzisothiazolin-3-one Intermediate

A key intermediate in the synthesis is 1,2-benzisothiazolin-3-one, which can be prepared by a three-step process as described in patent CN103130738A:

Step Reaction Description Conditions Notes
1 Reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide to form o-mercaptobenzonitrile Solvent: DMF or NMP; Temp: 90-120°C; Time: 6-9 h; Molar ratio: 1:1.3-1.8 Acidify to pH 2-3 with HCl
2 Chlorination of o-mercaptobenzonitrile with chlorine and water to form crude 1,2-benzisothiazolin-3-one Temp: 5-15°C; Time: 6-9 h Crystallization step included
3 Purification by alkali melting, decolorizing, and acidification to yield pure 1,2-benzisothiazolin-3-one Alkali: NaOH; Temp: 60-75°C; pH 9-10; Acidify to pH 2-3 High yield and environmentally friendly

This method avoids traditional routes involving 2,2'-dithiodibenzoic acid, reducing steps and environmental impact.

Introduction of the 2-(Pyrrolidin-1-yl)ethoxy Side Chain

Alkylation via Nucleophilic Substitution

The 3-position of the benzisothiazole ring is functionalized with a 2-(pyrrolidin-1-yl)ethoxy group typically through nucleophilic substitution reactions involving:

  • A suitable 3-hydroxy or 3-halogenated benzisothiazole derivative.
  • Reaction with 2-(pyrrolidin-1-yl)ethyl halides or tosylates.

Representative Synthetic Sequence (Based on Patent WO2011030356A2)

Step Description Conditions Outcome
a Dissolution of benzisothiazole derivative in aprotic polar solvent (e.g., DMF) Ambient to 35°C Ready for substitution
b Addition of inorganic base (e.g., K2CO3) and 2-(pyrrolidin-1-yl)ethyl bromide 110-135°C; 4-6 h Formation of 3-(2-(pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole
c Work-up by aqueous extraction and organic solvent separation 25-40°C Isolation of crude product
d Purification by conventional methods (e.g., recrystallization, chromatography) Ambient Pure target compound obtained

This method leverages the nucleophilicity of the pyrrolidine nitrogen and the leaving group ability of the halide to form the ether linkage efficiently.

Alternative Synthetic Approaches

Condensation Reactions

Some literature suggests condensation reactions between benzisothiazole derivatives and 2-(pyrrolidin-1-yl)ethanol under acidic or basic catalysis to form the ether bond, although these methods are less commonly reported and may require harsher conditions or longer reaction times.

Catalytic Hydrogenation and Protection Strategies

In related pyrrolidinyl-substituted compounds, catalytic hydrogenation and protection/deprotection steps are used to manage sensitive functional groups during synthesis. For example, palladium-catalyzed hydrogenation can be employed to remove protecting groups without affecting the pyrrolidine moiety.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Sodium hydrosulfide route to benzisothiazolinone o-Chlorobenzonitrile, NaSH, Cl2 90-120°C (step 1), 5-15°C (step 2) High yield, environmentally friendly Requires handling of chlorine gas
Nucleophilic substitution for side chain Benzisothiazole derivative, 2-(pyrrolidin-1-yl)ethyl bromide, base 110-135°C, aprotic solvent Efficient ether formation Requires halogenated alkylating agent
Condensation reaction Benzisothiazole derivative, 2-(pyrrolidin-1-yl)ethanol Acidic/basic catalysis Simpler reagents Less documented, possibly lower yield
Catalytic hydrogenation for protection/deprotection Pd/C, H2 Ambient to mild heating Protects sensitive groups Additional steps required

Research Findings and Optimization Notes

  • The sodium hydrosulfide method for benzisothiazolinone synthesis is preferred for scale-up due to fewer steps and reduced environmental impact compared to traditional methods.
  • The nucleophilic substitution step benefits from aprotic polar solvents and controlled temperature to maximize yield and minimize side reactions.
  • Purification typically involves aqueous-organic extractions and recrystallization, with care to avoid decomposition of the benzisothiazole ring.
  • Use of halogenated alkylating agents (e.g., bromoethylpyrrolidine) is common, but alternatives like tosylates may be explored to reduce toxicity.
  • Protection strategies may be necessary if other functional groups are present in analog synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]isothiazole ring.

    Reduction: Reduced forms of the benzo[d]isothiazole ring.

    Substitution: Substituted benzo[d]isothiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that benzisothiazoles exhibit a range of biological activities that can be harnessed for therapeutic purposes. The specific biological activity of 3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole requires further experimental validation through pharmacological studies. Potential applications include:

  • Antimicrobial Activity : Compounds in the benzisothiazole class have demonstrated antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Anticancer Properties : Certain derivatives have shown promise in anticancer research, suggesting that this compound may also possess similar capabilities.
  • Neuroprotective Effects : The compound's structure may allow it to interact with neurological pathways, potentially offering neuroprotective benefits.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its efficacy and safety for therapeutic use. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.
  • Cellular Uptake Studies : Investigating how effectively the compound is absorbed by cells and its subsequent effects on cellular functions.

Mechanism of Action

The mechanism of action of 3-(2-(pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole involves its interaction with specific molecular targets. The pyrrolidine ring and benzo[d]isothiazole moiety can bind to proteins or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole

Structural Difference : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
Key Data :

Property 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole 3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole
Molecular Formula C₁₄H₁₈N₂OS C₁₃H₁₆N₂OS (inferred)
Molecular Weight 262.37 g/mol ~248.35 g/mol (estimated)
LogP (Lipophilicity) 2.94 Likely lower (smaller amine ring)
Boiling Point 345.5°C (760 mmHg) Not reported
Applications HPLC analysis demonstrated Industrial use (no drug applications specified)

Functional Impact :

  • Both compounds share similar HPLC separation methods, suggesting analogous polarity profiles .

1,2-Benzisothiazol-3(2H)-one Derivatives

Structural Difference : Replace the ethoxy-pyrrolidine group with ketone or acylated substituents.

Example: 2-(3-Oxo-1,2-benzisothiazol-3(2H)-2-yl)-3-phenylpropanoic Acid Derivatives
  • Synthesis : Prepared via acylations, halogenations, and cyanations of the benzisothiazol-3-one core.
  • Bioactivity : Derivatives exhibit antibacterial and antifungal properties, with substituents like 4-chlorophenyl (compound 6k) showing 92% yield and enhanced stability .

Comparison :

  • Polarity : The carboxylic acid group in these derivatives increases hydrophilicity, contrasting with the lipophilic pyrrolidine/piperidine ethoxy analogs.
  • Applications : Primarily antimicrobial vs. the industrial/undefined biological roles of the target compound.

Benzisothiazole-1,1-dioxide Derivatives

Example : 2-[(E)-3-Phenylprop-2-enyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

  • Structural Features : Contains a sulfone group (1,1-dioxide) and a propenyl side chain.
  • Bioactivity : Acts as a human leukocyte elastase (HLE) inhibitor, with applications in inflammatory diseases like COPD and asthma .

Comparison :

  • Electron-withdrawing effects : The sulfone group enhances metabolic stability but reduces basicity compared to the ethoxy-pyrrolidine substituent.
  • Therapeutic relevance: Anti-inflammatory vs.

Piperazine-Substituted Analogs

Example : 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

  • Structure : Piperazine ring (6-membered diamine) replaces pyrrolidine.
  • Applications : Intermediate in antipsychotics (e.g., lurasidone) due to CNS activity .

Comparison :

  • Basicity : Piperazine’s dual amine groups increase solubility in acidic conditions, unlike pyrrolidine’s single amine.

Biological Activity

3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antiproliferative effects, supported by various studies and data.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C13_{13}H16_{16}N2_{2}OS
  • Molecular Weight : 252.35 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that derivatives of benzisothiazole exhibit a range of biological activities. The specific activities of this compound include:

Antibacterial Activity

Studies have shown that benzisothiazole derivatives possess significant antibacterial properties. For instance:

  • Mechanism : The antibacterial action is primarily attributed to the disruption of bacterial cell wall synthesis.
  • Tested Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Antifungal Activity

The antifungal potential of this compound is also noteworthy:

  • Activity Spectrum : Selective activity against various fungal strains has been observed, although the efficacy can vary based on substituents on the benzisothiazole core.
  • Study Findings : Some derivatives showed promising results against Candida albicans and Aspergillus niger.

Antiproliferative Effects

Research into the antiproliferative effects of benzisothiazole derivatives indicates potential in cancer treatment:

  • Cell Lines Tested : In vitro studies have demonstrated effectiveness against several cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways.

Data Table of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
Bacillus subtilisInhibition of growth
AntifungalCandida albicansModerate inhibition
Aspergillus nigerVariable inhibition
AntiproliferativeMCF-7 (breast cancer)Induction of apoptosis
A549 (lung cancer)Cell cycle arrest

Case Study 1: Antibacterial Properties

A study evaluating a series of benzisothiazole derivatives, including this compound, found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods and determined minimum inhibitory concentrations (MICs), confirming the compound's efficacy in inhibiting bacterial growth.

Case Study 2: Anticancer Activity

In another investigation, the antiproliferative effects were assessed using various human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that this compound may serve as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-(pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole, and how can reaction conditions be optimized for higher yields?

  • The compound can be synthesized via nucleophilic substitution of a halogenated benzisothiazole precursor (e.g., 3-chloro-1,2-benzisothiazole) with pyrrolidine derivatives. For example, analogous syntheses of related compounds (e.g., 3-(piperazin-1-yl)-1,2-benzisothiazole) involve refluxing 3-chlorobenzisothiazole with excess amine (e.g., piperazine) in ethanol at 80°C for 36 hours, achieving yields up to 85% . Optimization may include adjusting solvent polarity (e.g., DMF for enhanced nucleophilicity), temperature control to minimize side reactions, and stoichiometric excess of the amine reagent.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR is critical for confirming the attachment of the pyrrolidinyl-ethoxy side chain to the benzisothiazole core. For example, in related compounds, protons on the piperazine ring appear as triplets (δ ~3.15–4.14 ppm) in CDCl3 . X-ray crystallography provides definitive proof of stereochemistry and molecular packing, as demonstrated for structurally similar 1,2-benzisothiazol-3(2H)-one derivatives . Mass spectrometry (HRMS) validates molecular weight, with discrepancies >0.01 Da indicating impurities.

Q. How can researchers assess the purity of this compound, and what chromatographic methods are recommended?

  • HPLC with UV detection (λ = 254 nm) is standard for purity analysis. Reverse-phase C18 columns using acetonitrile/water (70:30) with 0.1% TFA as the mobile phase effectively separate polar impurities. TLC (silica gel, ethyl acetate:hexane = 1:1) can provide rapid qualitative checks, with Rf values ~0.5 for the target compound .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzisothiazole derivatives?

  • Discrepancies in bioactivity often arise from differences in assay conditions (e.g., cell lines, incubation times) or compound stability. For example, hydrolysis of the benzisothiazole ring under acidic conditions may generate inactive metabolites. Researchers should:

  • Validate compound stability via pH-dependent degradation studies (e.g., HPLC monitoring over 24 hours).
  • Standardize bioassays using established protocols, such as MIC (minimum inhibitory concentration) testing for antimicrobial activity .
  • Cross-reference results with structurally validated analogs (e.g., 1,2-benzisothiazol-3(2H)-one derivatives) to identify trends .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

  • Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability. Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets, such as dopamine D2 receptors for antipsychotic activity. For example, substituting the pyrrolidine ring with bulkier groups (e.g., spirocyclic amines) may improve receptor affinity .

Q. What mechanistic insights explain the reactivity of the benzisothiazole core in cross-coupling reactions?

  • The sulfur atom in the benzisothiazole ring participates in resonance stabilization, directing electrophilic substitution to the 4- and 7-positions. For instance, halogenation (e.g., bromination) occurs regioselectively at these sites under mild conditions (e.g., NBS in DCM) . Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids can further functionalize the core, enabling diversity-oriented synthesis .

Q. How do steric and electronic effects of the pyrrolidin-1-yl-ethoxy substituent influence the compound’s physicochemical properties?

  • The pyrrolidine ring’s basicity (pKa ~11) enhances water solubility via protonation at physiological pH, while the ethoxy linker provides conformational flexibility. LogP calculations (e.g., using MarvinSketch) predict lipophilicity, which correlates with membrane permeability. Substituent modifications (e.g., fluorination of pyrrolidine) can fine-tune bioavailability and metabolic stability .

Methodological Considerations

Q. What experimental controls are essential when evaluating the compound’s stability under varying storage conditions?

  • Accelerated stability studies should include:

  • Thermal stress (40°C, 75% RH for 4 weeks).
  • Photolytic exposure (ICH Q1B guidelines: 1.2 million lux hours).
  • Hydrolytic testing (pH 1–9 buffers at 37°C).
    • Monitor degradation via HPLC-UV/MS and compare to reference standards (e.g., 3-chlorobenzisothiazole) .

Q. How can researchers address low yields in multi-step syntheses involving benzisothiazole intermediates?

  • Flow chemistry improves reaction efficiency by maintaining precise temperature and mixing. For example, continuous-flow synthesis of benzisothiazole derivatives reduces side-product formation compared to batch methods . Microwave-assisted synthesis (e.g., 150°C, 30 minutes) can also accelerate sluggish steps, such as cyclization reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.